molecular formula C20H18BrNO3 B11698569 2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate

2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate

Cat. No.: B11698569
M. Wt: 400.3 g/mol
InChI Key: KTZDXGCFANOAHN-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzaldehyde with indole-3-acetic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of MAO-B. By inhibiting this enzyme, it prevents the breakdown of neurotransmitters such as dopamine, thereby increasing their levels in the brain. This action helps in alleviating symptoms of neurodegenerative diseases. The molecular targets include the active site of MAO-B, where the compound binds and inhibits its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate is unique due to its specific structure, which combines the indole moiety with a bromophenyl group and an oxoethyl chain. This unique structure contributes to its potent MAO-B inhibitory activity and its potential as a neuroprotective agent .

Properties

Molecular Formula

C20H18BrNO3

Molecular Weight

400.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate

InChI

InChI=1S/C20H18BrNO3/c21-16-10-8-14(9-11-16)19(23)13-25-20(24)7-3-4-15-12-22-18-6-2-1-5-17(15)18/h1-2,5-6,8-12,22H,3-4,7,13H2

InChI Key

KTZDXGCFANOAHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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